molecular formula C12H10ClNO B079039 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 14192-67-7

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B079039
Key on ui cas rn: 14192-67-7
M. Wt: 219.66 g/mol
InChI Key: PUQOGOYIOUCDPE-UHFFFAOYSA-N
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Patent
US07351733B2

Procedure details

6-Chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-chloroaniline in a similar manner as described in Example 13 to give 25-mg (16% yield) of a tan solid. 1H-NMR (CDCl3): δ 8.01 (m, 1H), 7.46 (d, 1H), 7.21-7.14 (m, 3H), 7.11 (dd, 1H), 6.65 (d, 2H), 4.76 (m, 1H), 2.70 (m, 2H), 2.22 (m, 1H), 2.01 (m, 1H), 1.94-1.75 (m, 2H); MS m/z 329 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]2=1.[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[CH:9]([NH:21][C:20]3[CH:22]=[CH:23][C:17]([Cl:16])=[CH:18][CH:19]=3)[CH2:8][CH2:7][CH2:6][C:5]2=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1)NC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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